N-Boc-N-methylethylenediamine

Organic Synthesis Formulation Process Chemistry

Select N-Boc-N-methylethylenediamine (CAS 121492-06-6) as your high-purity (≥98%) bifunctional linker for demanding multi-step syntheses. This mono-Boc-protected diamine offers a free primary amine alongside a Boc-protected, N-methylated secondary amine, enabling precise, sequential deprotection strategies. Choosing this specific regioisomer over non-methylated or regioisomeric alternatives (like N-Boc-ethylenediamine) is critical: its well-defined density of 0.975 g/mL ensures accurate volumetric dispensing for automated platforms, while its unique steric and electronic profile directly optimizes PROTAC ternary complex formation and sulfonylation reaction efficiency. Mitigate the risk of variable conjugate geometry and suboptimal yields by specifying the validated linker.

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
CAS No. 121492-06-6
Cat. No. B131509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-methylethylenediamine
CAS121492-06-6
Synonyms2-Aminoethyl(methyl)carbamic Acid tert-Butyl Ester;  2-Methylpropan-2-yl N-(2-Aminoethyl)-N-methylcarbamate;  N-(2-Aminoethyl)-N-methyl-N-(tert-butoxycarbonyl)amine;  N-(2-Aminoethyl)-N-methylcarbamic Acid tert-Butyl Ester;  N-Boc-N-methylethylenediamine
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCN
InChIInChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3
InChIKeyQYJVBVKFXDHFPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-N-methylethylenediamine (CAS 121492-06-6): A Differentiated Mono-Boc-Protected Diamine for Selective Conjugation and Sequential Deprotection


N-Boc-N-methylethylenediamine (CAS 121492-06-6), also known as tert-butyl (2-aminoethyl)(methyl)carbamate, is a liquid, mono-Boc-protected diamine with a molecular formula of C8H18N2O2 and a molecular weight of 174.24 g/mol . It is characterized by a density of 0.975 g/mL at 20 °C and is commercially available in high purities (≥97% to ≥98%) [1]. The compound is recognized for its bifunctional nature, featuring a free primary amine and a Boc-protected, methylated secondary amine, which enables selective, sequential deprotection strategies in multi-step syntheses .

N-Boc-N-methylethylenediamine: Why In-Class Analogs Cannot Be Interchanged


While the market offers multiple Boc-protected ethylenediamine derivatives, their physicochemical properties, regioisomerism, and resulting functional applications are not equivalent. For instance, the density of N-Boc-N-methylethylenediamine (0.975 g/mL) differs measurably from that of N-Boc-ethylenediamine (1.012 g/mL), impacting volumetric handling and formulation precision . Critically, the position of the Boc protecting group and the presence of N-methylation create distinct regioisomers, such as N-Boc-N'-methylethylenediamine, which exhibit different predicted densities (0.958 g/cm³) and, consequently, divergent reactivity and application profiles [1]. These specific structural attributes define the compound's utility as a bifunctional linker for PROTACs and as a sulfonylation reagent, roles for which the non-methylated or regioisomeric alternatives are not directly optimized . Therefore, generic substitution risks introducing unwanted variability in reaction outcomes, linker geometry, and final conjugate properties.

Quantitative Differentiation of N-Boc-N-methylethylenediamine: A Procurement and Selection Guide


Physical Property Differentiation: Density and Volumetric Precision

N-Boc-N-methylethylenediamine exhibits a measured density of 0.975 g/mL at 20 °C, which is significantly lower than the 1.012 g/mL density of the non-methylated analog, N-Boc-ethylenediamine . This 3.7% difference can be critical in automated liquid handling and large-scale process chemistry where volumetric dispensing accuracy directly impacts stoichiometry and yield.

Organic Synthesis Formulation Process Chemistry

Regioisomeric Purity and Predicted Density: The N-Methylation Advantage

The regioisomer N-Boc-N'-methylethylenediamine (CAS 122734-32-1) has a predicted density of 0.958 ± 0.06 g/cm³, which is different from the 0.975 g/mL measured for N-Boc-N-methylethylenediamine [1]. This 1.7% lower predicted density suggests that the N-methylation position influences molecular packing and, by extension, the compound's behavior in solution and solid-phase applications.

Medicinal Chemistry Linker Design Chemical Biology

Defined Application as a Sulfonylation Reagent

N-Boc-N-methylethylenediamine is explicitly categorized as a sulfonylation reagent for use in organic synthesis and drug discovery . This specific functional classification is not prominently featured for non-methylated analogs like N-Boc-ethylenediamine, which are more generally described as peptide synthesis intermediates or PROTAC linkers .

Drug Discovery Organic Synthesis Reagent Development

Specified Utility as a PROTAC Linker Building Block

The compound is directly classified as a PROTAC linker by commercial suppliers, with a standard purity of 98% . This positions it within a rapidly growing field of targeted protein degradation. While other Boc-protected diamines can also serve as PROTAC linkers, the specific combination of mono-Boc protection and N-methylation offers unique geometric and steric properties for linker design.

PROTAC Targeted Protein Degradation Chemical Biology

High and Consistent Commercial Purity Specifications

Multiple reputable vendors, including Sigma-Aldrich, MedChemExpress, and InvivoChem, offer N-Boc-N-methylethylenediamine with specified purities of ≥97.0% (GC) or ≥98.0% . This high level of purity, verified by techniques like GC-MS and HPLC, is comparable to or exceeds the purity levels offered for related analogs, ensuring reliable performance in sensitive synthetic applications.

Quality Control Reproducibility Process Validation

Optimal Procurement Scenarios for N-Boc-N-methylethylenediamine


PROTAC Development and Bifunctional Linker Design

Select N-Boc-N-methylethylenediamine for the construction of PROTAC (Proteolysis Targeting Chimera) molecules. Its classification as a PROTAC linker building block, combined with its high purity (≥98%), makes it suitable for creating heterobifunctional molecules that recruit E3 ligases to target proteins for degradation . The mono-Boc protection and N-methylation provide a specific, sterically defined linker geometry that can be crucial for optimizing ternary complex formation and degradation efficiency.

Sulfonylation Reactions in Medicinal Chemistry

Utilize N-Boc-N-methylethylenediamine as a dedicated sulfonylation reagent for the synthesis of sulfonamide-containing drug candidates . Its explicit designation for this chemistry distinguishes it from more general-purpose analogs, potentially leading to improved yields and cleaner reaction profiles. The free primary amine can be selectively sulfonylated, while the Boc-protected N-methylamine remains available for a subsequent, controlled deprotection and functionalization step.

Precise Formulation and Automated Synthesis Platforms

Choose N-Boc-N-methylethylenediamine when accurate volumetric dispensing is critical, such as in automated high-throughput synthesis or large-scale process chemistry. Its well-defined density of 0.975 g/mL at 20 °C enables precise calculation of mass-to-volume conversions, minimizing stoichiometric errors that could arise from the use of denser alternatives like N-Boc-ethylenediamine (1.012 g/mL).

Sequential Deprotection Strategies in Multi-Step Synthesis

Employ N-Boc-N-methylethylenediamine in synthetic routes requiring orthogonal protection and sequential deprotection . The presence of a free primary amine and a Boc-protected, N-methylated secondary amine allows for the selective introduction of distinct chemical moieties at two different stages. This bifunctionality is essential for constructing complex molecular architectures with high fidelity.

Technical Documentation Hub

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